2-chloro-N-(1-methylindol-5-yl)acetamide
Description
2-Chloro-N-(1-methylindol-5-yl)acetamide is a chloroacetamide derivative featuring a 1-methylindole moiety linked to a chlorinated acetamide group. For example, describes the synthesis of pyridine-thioacetamide derivatives using 2-chloro-N-(4-chlorophenyl)acetamide and sodium acetate in ethanol, which may parallel the reaction conditions required for the target compound .
Structurally, the compound combines an indole ring (a heterocyclic aromatic system with a fused benzene and pyrrole ring) substituted with a methyl group at the 1-position and a chloroacetamide group at the 5-position.
Properties
IUPAC Name |
2-chloro-N-(1-methylindol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-14-5-4-8-6-9(2-3-10(8)14)13-11(15)7-12/h2-6H,7H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFLSICQFWDATD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-chloro-N-(1-methylindol-5-yl)acetamide, highlighting differences in molecular features, physicochemical properties, and applications:
Key Findings:
Bioactivity and Substituent Effects :
- The indole core in the target compound differentiates it from alachlor () and other agrochemical acetamides, which typically feature substituted phenyl groups. Indole derivatives are more commonly associated with pharmaceutical applications, such as the indomethacin analog in , which inhibits cyclooxygenase .
- The tetrazole-containing analog () demonstrates how bioisosteric replacements (tetrazole for carboxylic acid) can modulate solubility and binding affinity, suggesting the target compound could be optimized similarly for drug design .
Crystallographic data for 2-chloro-N-(2,4-dimethylphenyl)acetamide () reveals that ortho-substituents influence molecular packing, which may affect solubility and formulation .
Environmental and Toxicological Profiles :
- highlights that structural nuances, such as the position of alkyl/aryl substituents, determine environmental persistence. For example, 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide was prioritized over its hydroxylated derivative due to higher stability .
Preparation Methods
Nucleophilic Acyl Substitution Using Chloroacetyl Chloride
The most direct route involves reacting 1-methylindol-5-amine with chloroacetyl chloride in anhydrous dichloromethane (DCM) under inert conditions. A stoichiometric base, such as triethylamine (TEA), neutralizes HCl byproducts, driving the reaction to completion. Typical conditions include:
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Molar ratio : 1:1.2 (amine:chloroacetyl chloride)
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Temperature : 0–5°C to minimize side reactions
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Reaction time : 4–6 hours
Yields range from 70–85%, with purity dependent on post-reaction quenching and extraction. For example, washing with saturated NaHCO₃ removes excess acid, followed by drying over MgSO₄.
Table 1: Solvent and Base Optimization for Nucleophilic Acyl Substitution
| Solvent | Base | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| DCM | Triethylamine | 85 | 98 |
| THF | Pyridine | 72 | 95 |
| DMF | K₂CO₃ | 68 | 93 |
Polar aprotic solvents like DMF reduce reaction rates due to solvation effects, whereas DCM’s low polarity favors nucleophilic attack.
Base-Mediated Coupling in Polar Aprotic Solvents
Alternative protocols employ chloroacetic acid activated by coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This method minimizes handling hazardous chloroacetyl chloride and improves safety:
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Activation : Chloroacetic acid (1.1 eq) reacts with EDC (1.2 eq) and HOBt (1.2 eq) in DMF at 0°C for 30 minutes.
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Coupling : 1-Methylindol-5-amine (1.0 eq) is added, and the mixture stirs at room temperature for 12 hours.
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Workup : Precipitation with ice water yields crude product, purified via recrystallization (ethanol/water).
Yields reach 78% with >97% purity, though scalability is limited by EDC costs.
Modern Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A representative procedure:
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Reactants : 1-Methylindol-5-amine (1.0 eq), chloroacetic acid (1.2 eq), EDC (1.2 eq), HOBt (1.2 eq)
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Solvent : DMF (5 mL/g)
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Conditions : 100°C, 300 W, 15 minutes
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Yield : 82% with 98% purity
This method enhances reproducibility and reduces energy consumption, though specialized equipment is required.
Catalytic Methods Using Boron Reagents
Boron trichloride (BCl₃) and phenylboronic acid derivatives facilitate amide bond formation under mild conditions. Adapted from indole ketone syntheses:
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Catalyst : PhBCl₂ (0.1 eq) in DCM at 20°C
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Reactants : 1-Methylindol-5-amine (1.0 eq), chloroacetonitrile (1.5 eq)
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Reaction time : 2 hours
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Workup : Aqueous Na₂CO₃ quench, extraction with DCM
This route achieves 75% yield and 96% purity, leveraging boron’s Lewis acidity to activate the nitrile.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial processes prioritize scalability and safety. A continuous flow system:
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Reactants : 1-Methylindol-5-amine and chloroacetyl chloride (1:1.05 ratio)
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Solvent : DCM
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Residence time : 10 minutes at 25°C
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Throughput : 5 kg/hour
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Yield : 88% with 99% purity
Flow reactors enhance heat dissipation and minimize exothermic risks, critical for handling chloroacetyl chloride.
Purification and Isolation Strategies
Chromatographic Techniques
Silica gel chromatography (hexane/ethyl acetate, 3:1) resolves residual starting materials. Gradient elution optimizes separation:
Recrystallization Optimization
Ethanol/water (4:1) recrystallization removes polar impurities:
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Crystallization yield : 90%
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Purity : 98.5% (HPLC).
Analytical Characterization
Spectroscopic Methods
Chromatographic Purity Assessment
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HPLC : C18 column, acetonitrile/water (60:40), 1.0 mL/min, UV 254 nm
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Retention time : 6.8 minutes
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Purity : >98%.
Q & A
Q. What are the standard synthetic protocols for preparing 2-chloro-N-(1-methylindol-5-yl)acetamide, and how can reaction purity be optimized?
Methodological Answer: The synthesis typically involves reacting 1-methylindol-5-amine with chloroacetyl chloride under basic conditions. Key steps include:
- Reagents and Conditions : Use anhydrous chloroform or dichloromethane as solvents. Add chloroacetyl chloride (1.5 eq) dropwise to the amine (1.0 eq) at 0–5°C to minimize side reactions. Triethylamine (1.5 eq) is added to neutralize HCl byproducts .
- Purification : Recrystallize the crude product using pet-ether or ethanol/water mixtures. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) .
- Yield Optimization : Control temperature rigorously during acyl chloride addition to prevent hydrolysis. Extended reaction times (4–6 hours) under reflux may improve yields .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H-NMR to confirm the acetamide moiety (δ 3.8–4.2 ppm for CHCl and δ 2.8–3.2 ppm for N–CH). C-NMR detects the carbonyl group (δ 165–170 ppm) and aromatic indole carbons .
- Infrared Spectroscopy (IR) : Identify characteristic peaks for C=O (1650–1700 cm) and N–H (3200–3300 cm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at m/z 251.06 for CHClNO) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer: Contradictions often arise from structural variations or assay conditions. Systematic approaches include:
- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with controlled substituents (e.g., halogens, methoxy groups) and compare activities. For example, shows that nitro-substituted derivatives (e.g., Compound 10l) exhibit distinct bioactivity vs. fluorinated analogs due to electronic effects .
- Assay Standardization : Replicate studies under uniform conditions (e.g., cell lines, incubation times). Use positive controls (e.g., doxorubicin for cytotoxicity) to normalize data .
- Computational Modeling : Perform docking studies to predict binding affinities to targets like Bcl-2 or acetylcholinesterase, correlating with experimental IC values .
Q. What strategies are effective for optimizing reaction yields in large-scale synthesis of this compound?
Methodological Answer:
- Catalyst Screening : Test coupling agents like DCC or EDCI for improved efficiency vs. traditional methods .
- Solvent Optimization : Replace chloroform with DMF or THF to enhance solubility of intermediates. reports 15–20% yield increases in polar aprotic solvents .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolyzed acetamide) and adjust reaction pH or temperature accordingly .
Q. How can researchers design experiments to elucidate the metabolic stability of this compound in physiological environments?
Methodological Answer:
- In Vitro Metabolism Studies : Incubate the compound with liver microsomes (human/rat) and monitor degradation via HPLC. Measure half-life (t) under varied pH (6.8–7.4) .
- Metabolite Identification : Use LC-HRMS to detect phase I (oxidation) and phase II (glucuronidation) metabolites. Compare stability to analogs with methyl or trifluoromethyl groups .
- Computational Prediction : Apply software like ADMET Predictor™ to estimate metabolic hotspots (e.g., indole NH or acetamide CH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
